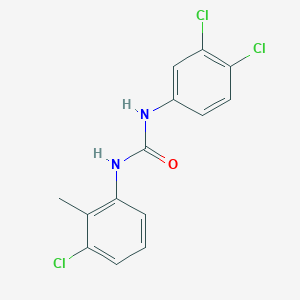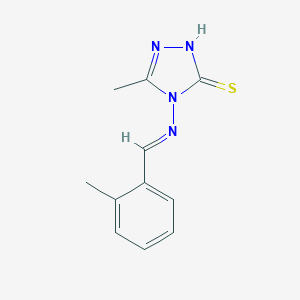
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as TBB or TBBPA, and it is widely used in the manufacturing of electronic devices, such as computers, televisions, and mobile phones. The purpose of
作用機序
The mechanism of action of TBBPA is not fully understood. However, it is believed that TBBPA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, TBBPA has been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
TBBPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBBPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using TBBPA in lab experiments is its ability to act as a flame retardant. This property makes TBBPA useful in the manufacturing of electronic devices, as it reduces the risk of fire. However, one limitation of using TBBPA in lab experiments is its potential toxicity. TBBPA has been shown to have toxic effects on certain organisms, including fish and mammals.
将来の方向性
There are several future directions for the study of TBBPA. One direction is the development of TBBPA-based anticancer agents. Another direction is the investigation of the potential toxic effects of TBBPA on human health and the environment. Additionally, the development of alternative flame retardants that are less toxic than TBBPA is an area of active research.
Conclusion
In conclusion, TBBPA is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TBBPA is widely used in the manufacturing of electronic devices and has potential as an anticancer agent. However, the potential toxicity of TBBPA is a concern, and further research is needed to fully understand its effects on human health and the environment.
合成法
TBBPA is synthesized from the reaction of 4-tert-butylbenzaldehyde with 3-methoxybenzaldehyde and ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out at a temperature of 120°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure TBBPA.
科学的研究の応用
TBBPA is widely used in scientific research due to its unique properties, including its ability to act as a flame retardant and its potential as an anticancer agent. TBBPA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
特性
製品名 |
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
分子式 |
C21H21NO3 |
分子量 |
335.4 g/mol |
IUPAC名 |
(4E)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12+ |
InChIキー |
UXWCOQXOVAKPIH-LDADJPATSA-N |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(mesityloxy)acetamide](/img/structure/B254633.png)
![N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)-2-(3-nitrophenoxy)acetamide](/img/structure/B254634.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)
![Dimethyl 2-({[5-(phenoxymethyl)furan-2-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B254636.png)
![4-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254637.png)

![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)